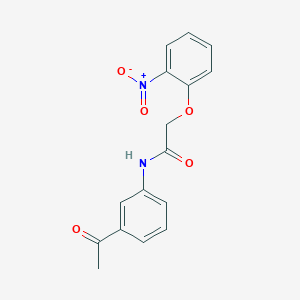

![molecular formula C20H15ClN4O B5570060 N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)

N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The focus is on the synthesis and characterization of compounds related to 1,2,4-triazole derivatives, which are of significant interest due to their diverse chemical reactions and properties. These compounds often exhibit a wide range of biological and chemical activities, making them central to various scientific investigations.

Synthesis Analysis

Synthesis methods for related compounds typically involve reactions between amines, aldehydes, or other functional groups to form substituted triazoles or Schiff bases. For instance, Sancak et al. (2007) and Berk et al. (2001) describe the synthesis of triazole Schiff bases and their metal complexes, demonstrating the versatility of these compounds in forming new chemical entities through various synthetic routes.

Molecular Structure Analysis

Molecular structure determination often employs techniques like X-ray diffraction, NMR, and IR spectroscopy. The work of Louis et al. (2021) and Sarojini et al. (2012) uses these methods to elucidate the structures of synthesized compounds, highlighting the importance of these analytical techniques in confirming the expected molecular configurations.

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives includes forming complexes with metals, as detailed by Sancak et al. (2007). These reactions are critical for understanding the chemical behavior of triazole compounds and their potential applications in various fields.

Physical Properties Analysis

Investigations into the physical properties of these compounds, such as solubility, crystallinity, and thermal stability, are crucial for their application in material science and pharmaceuticals. Hsiao et al. (2004) and Chung et al. (2008) discuss the synthesis and properties of fluorinated polyimides, providing insight into the physical characteristics of these materials.

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, potential for forming complexes, and electrochemical properties, are central to the application of these compounds. Studies such as those by Bayen et al. (2007) and Bektaş et al. (2010) offer a glimpse into the chemical versatility of triazole derivatives and related compounds.

- Synthesis and characterization of triazole derivatives: Sancak et al., 2007, Berk et al., 2001.

- Molecular structure analysis through spectroscopy and crystallography: Louis et al., 2021, Sarojini et al., 2012.

- Exploration of chemical and physical properties for application insights: Hsiao et al., 2004, Chung et al., 2008.

Aplicaciones Científicas De Investigación

Intramolecular Hydrogen Bonding and Tautomerism

Research on Schiff bases, such as N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, highlights the role of intramolecular hydrogen bonding and tautomerism in determining the chemical properties of these compounds. This suggests potential applications in designing molecules with specific photochemical or photophysical behaviors, useful in developing optical materials or sensors (Nazır et al., 2000).

Antimicrobial Activities

The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been explored, indicating that such compounds could serve as templates for developing new antimicrobial agents. This points to a potential application of the compound for medicinal chemistry and drug development efforts aimed at combating microbial infections (Bektaş et al., 2010).

Fluorescent Properties

Studies on the fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan suggest that compounds with specific structural features, including triazol-4-amine moieties, may exhibit notable fluorescence. This property could be leveraged in designing fluorescent probes or materials for imaging applications (Bem et al., 2007).

Synthesis and Characterization of Fluorescent Amino Acid Derivatives

The synthesis of fluorescent analogues like 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone from 1-naphthoyl-glycine suggests the compound could have utility in the synthesis of fluorescent markers or probes for biochemical and medical research (Kóczán et al., 2001).

Electrophilic Aromatic Substitution Reactions

The selectivity and conditions of aromatic chlorination reactions indicate that N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine might undergo specific electrophilic substitution reactions that can be finely tuned. This aspect could be important for synthetic chemistry applications where precise modification of aromatic systems is required (Smith et al., 1989).

Propiedades

IUPAC Name |

(E)-1-[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O/c21-18-8-9-20(17(10-18)11-24-25-13-22-23-14-25)26-12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,13-14H,12H2/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRKOZHVSNVRKD-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)C=NN4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)/C=N/N4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(E)-[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)

![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)

![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)

![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)